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Compound of Interest

Compound Name: 2-(4-Methyl-1-piperazinyl)aniline

Cat. No.: B062419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for the compound 2-(4-methyl-1-piperazinyl)aniline. The

information is compiled from publicly available data and is intended to support research and

development activities. The molecular structure of 2-(4-Methyl-1-piperazinyl)aniline is

presented below:

Core Compound Data
Basic chemical and physical properties of 2-(4-Methyl-1-piperazinyl)aniline are summarized

in the table below.

Property Value

CAS Number 180605-36-1[1]

Molecular Formula C₁₁H₁₇N₃[1]

Molecular Weight 191.27 g/mol [1]

Appearance White to almost white crystalline powder[2]

Melting Point 103 - 107 °C[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
While specific, publicly available spectra for 2-(4-Methyl-1-piperazinyl)aniline are limited, the

expected chemical shifts for ¹H and ¹³C NMR are presented below based on the analysis of

similar structures. These values are predicted and should be confirmed by experimental data.

¹H NMR Data (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 6.8 - 7.2 m 4H
Aromatic protons

(C₆H₄)

~ 4.5 br s 2H Amino group (-NH₂)

~ 2.9 - 3.2 m 4H
Piperazine protons (-

CH₂-N-Ar)

~ 2.4 - 2.7 m 4H
Piperazine protons (-

CH₂-N-CH₃)

~ 2.3 s 3H Methyl protons (-CH₃)

¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment

~ 145 - 150 C (Aromatic, C-N)

~ 135 - 140 C (Aromatic, C-NH₂)

~ 115 - 125 CH (Aromatic)

~ 55 -CH₂ (Piperazine, adjacent to N-Ar)

~ 48 -CH₂ (Piperazine, adjacent to N-CH₃)

~ 46 -CH₃ (Methyl)

Mass Spectrometry (MS) Data
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Detailed experimental mass spectrometry data for 2-(4-Methyl-1-piperazinyl)aniline is not

widely available. However, based on its molecular weight, the expected mass-to-charge ratios

(m/z) for the molecular ion under different ionization conditions are provided below.

Ionization Mode Expected m/z Ion

Electrospray (ESI+) 192.15 [M+H]⁺

Electron Ionization (EI) 191.14 [M]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for a small

organic molecule like 2-(4-Methyl-1-piperazinyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-(4-Methyl-1-piperazinyl)aniline.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Setup:

Use a standard NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least

300 MHz.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the sample temperature, typically to 25 °C.

¹H NMR Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (e.g., 1024 or more scans).

Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 2-(4-Methyl-1-piperazinyl)aniline (e.g., 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

For Electrospray Ionization (ESI), the solution can be directly infused or injected into an

LC-MS system.

For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or

through a gas chromatograph (GC).

Instrumentation and Data Acquisition (ESI-MS):
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Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight,

or Orbitrap analyzer).

Optimize the ESI source parameters, including spray voltage, capillary temperature, and

gas flows.

Acquire data in positive ion mode to detect the [M+H]⁺ ion.

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Instrumentation and Data Acquisition (EI-MS):

Use a mass spectrometer with an EI source.

Set the electron energy to a standard value, typically 70 eV.

Introduce the sample and acquire the mass spectrum over a suitable mass range.

Workflow for Spectroscopic Analysis
The logical workflow for the characterization of 2-(4-Methyl-1-piperazinyl)aniline using NMR

and MS is depicted in the following diagram.
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Click to download full resolution via product page

Workflow for the spectroscopic characterization of 2-(4-Methyl-1-piperazinyl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1-piperazinyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062419#2-4-methyl-1-piperazinyl-aniline-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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